2,5-Dicarboxypyridine 1-oxide

Description

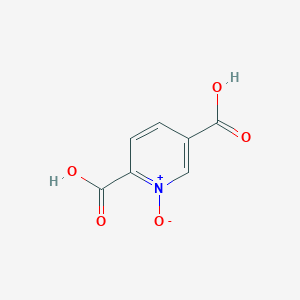

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-2,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6(10)4-1-2-5(7(11)12)8(13)3-4/h1-3H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYUIHFCQJNUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1C(=O)O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545748 | |

| Record name | 1-Oxo-1lambda~5~-pyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32658-54-1 | |

| Record name | 1-Oxo-1lambda~5~-pyridine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,5 Dicarboxypyridine 1 Oxide

Established Synthetic Routes for 2,5-Dicarboxypyridine 1-oxide

The synthesis of this compound, also known as pyridine-N-oxide-2,5-dicarboxylic acid, is primarily achieved through the direct oxidation of its corresponding pyridine (B92270) precursor. While multi-step strategies are common for creating the core pyridinedicarboxylic acid structure from simpler molecules, the N-oxide is typically formed in a subsequent, distinct oxidation step.

Oxidation Approaches from Precursor Pyridinedicarboxylic Acids

The most direct and high-yielding method for the preparation of this compound is the N-oxidation of 2,5-pyridinedicarboxylic acid, also known as isocinchomeronic acid. nih.gov This transformation selectively targets the pyridine nitrogen atom without affecting the carboxylic acid groups.

A well-established and efficient method employs hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst. nih.gov A common and effective catalyst for this reaction is sodium tungstate (B81510) (Na₂WO₄·2H₂O). nih.gov The reaction involves treating the starting 2,5-pyridinedicarboxylic acid with 30% aqueous hydrogen peroxide and a catalytic amount of sodium tungstate. nih.gov This process efficiently converts the pyridine nitrogen to its corresponding N-oxide, providing the desired product in high yields. nih.gov

Another approach mentioned in earlier literature involves the use of hydrogen peroxide in glacial acetic acid. scribd.com This method also successfully produces the N-oxide, though it may involve different reaction conditions and workup procedures compared to the tungstate-catalyzed method. scribd.com

Multi-Step Synthetic Strategies

Multi-step synthetic strategies are generally employed to construct the precursor, 2,5-pyridinedicarboxylic acid, from more fundamental starting materials, rather than targeting the N-oxide directly in a multi-step sequence. solubilityofthings.comoup.comgoogle.com Once the 2,5-pyridinedicarboxylic acid scaffold is assembled, it is then converted to the N-oxide via a final oxidation step as described previously.

For instance, 2,5-pyridinedicarboxylic acid can be synthesized through the oxidation of 2,5-dialkylpyridines, such as 5-ethyl-2-methylpyridine, using oxidizing agents like nitric acid or cupric nitrate (B79036) in combination with molecular oxygen. oup.comgoogle.com Another route involves the oxidation of 6-methylnicotinic acid. chemicalbook.com These methods first create the desired substitution pattern on the pyridine ring, which is the key challenge, before the simpler N-oxidation reaction is performed. Biological routes using engineered microorganisms have also been developed to produce 2,5-pyridinedicarboxylic acid from precursors like vanillic acid. chemicalbook.comgoogle.com

Optimization of Reaction Conditions for Academic-Scale Production

For academic and laboratory-scale production, optimization of the oxidation reaction is crucial for achieving high purity and yield. The method utilizing hydrogen peroxide with a sodium tungstate catalyst has been shown to be particularly effective, affording yields as high as 95%. nih.gov

Detailed protocols for analogous preparations, such as the synthesis of 2,6-dicarboxypyridine 1-oxide on a 100-gram scale, provide insight into optimized conditions applicable to the 2,5-isomer. thieme-connect.com Key parameters for optimization include reaction temperature, time, and purification strategy. A typical procedure involves heating the mixture of the dicarboxylic acid, catalyst, and initial portion of H₂O₂ to around 100 °C, followed by the addition of more H₂O₂ and continued heating for several hours to ensure complete conversion. thieme-connect.com

Upon cooling, the product often precipitates from the reaction mixture and can be isolated by filtration. thieme-connect.com Further purification is typically achieved by recrystallization from water, and the final product is dried under vacuum over a desiccant like phosphorus pentoxide (P₂O₅) to remove residual water. thieme-connect.com The progress and purity can be monitored using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.com

Derivatization and Reactivity Profile of this compound

The chemical reactivity of this compound is characterized by the interplay between its two carboxyl groups and the N-oxide functionality. These sites allow for a range of chemical transformations.

Reactions at Carboxyl Functionalities (e.g., Esterification, Amidation)

The two carboxylic acid groups on the pyridine ring are primary sites for derivatization. Standard reactions such as esterification and amidation can be performed, although the N-oxide group can influence reactivity.

Esterification: The carboxylic acid groups can be converted to esters by reacting with alcohols under acidic conditions (Fischer esterification) or by using coupling agents. masterorganicchemistry.com Common esterification methods include the use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org These methods are generally applicable to a wide range of carboxylic acids. orgsyn.orgorganic-chemistry.org

Amidation: Similarly, amides can be formed by reacting the dicarboxylic acid with amines. This is often facilitated by coupling reagents that activate the carboxyl group, such as HATU or carbodiimides, to form an active ester that readily reacts with the amine. ucl.ac.uk Direct amidation can also be achieved at high temperatures, sometimes catalyzed by metal oxides like Nb₂O₅. researchgate.net

Reactions with Anhydrides and Acid Chlorides: Research has shown that the reaction of this compound with reagents like acetic anhydride (B1165640) or benzoyl chloride leads to complex transformations involving both the carboxyl groups and the N-oxide. scribd.comresearchgate.net Reaction with acetic anhydride results in the formation of 3-carboxy-4-pyridone, while reaction with benzoyl chloride yields 5-carboxy-2-pyridone. scribd.comresearchgate.net These reactions proceed via an intramolecular rearrangement with simultaneous decarboxylation, highlighting the unique reactivity imparted by the N-oxide group. scribd.com

N-Oxide Group Transformations (e.g., Reduction to Hydroxyl Groups)

The term "reduction to hydroxyl groups" is chemically inaccurate in this context. The primary reduction transformation of a pyridine N-oxide is deoxygenation, which removes the oxygen atom to regenerate the parent pyridine. This is a common and synthetically useful reaction.

A variety of reagents can accomplish the deoxygenation of pyridine N-oxides. organic-chemistry.org These methods are generally applicable and can be used for this compound to yield 2,5-pyridinedicarboxylic acid.

Table 1: Common Reagents for Deoxygenation of Pyridine N-Oxides

| Reagent System | Conditions | Reference |

|---|---|---|

| Triethylamine / [Pd(OAc)₂]/dppf | Microwave irradiation | organic-chemistry.org |

| Indium / Pivaloyl Chloride | Room Temperature | organic-chemistry.org |

| Zn(OTf)₂ or Cu(OTf)₂ | Mild Conditions | organic-chemistry.org |

| Phosphorus Trichloride (B1173362) (PCl₃) | Varies | thieme-connect.com |

| Hantzsch Ester / Metallaphotoredox Catalyst | Visible Light, Room Temperature | organic-chemistry.org |

These reactions offer various levels of chemoselectivity and functional group tolerance, allowing for the removal of the N-oxide group at different stages of a synthetic sequence. organic-chemistry.org For example, treatment of the related 2,6-dicarboxypyridine 1-oxide with phosphorus trichloride resulted in complete deoxygenation. thieme-connect.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | Pyridine-N-oxide-2,5-dicarboxylic acid; H₂pydco | C₇H₅NO₅ |

| 2,5-Pyridinedicarboxylic acid | Isocinchomeronic acid; H₂pydc | C₇H₅NO₄ |

| Hydrogen peroxide | H₂O₂ | |

| Sodium tungstate dihydrate | Na₂WO₄·2H₂O | |

| Acetic acid | CH₃COOH | |

| 5-Ethyl-2-methylpyridine | C₈H₁₁N | |

| Nitric acid | HNO₃ | |

| Cupric nitrate | Cu(NO₃)₂ | |

| 6-Methylnicotinic acid | C₇H₇NO₂ | |

| Vanillic acid | C₈H₈O₄ | |

| Phosphorus pentoxide | P₂O₅ | |

| 2,6-Dicarboxypyridine 1-oxide | C₇H₅NO₅ | |

| Benzoyl chloride | C₇H₅ClO | |

| Acetic anhydride | C₄H₆O₃ | |

| 5-Carboxy-2-pyridone | C₆H₅NO₃ | |

| 3-Carboxy-4-pyridone | C₆H₅NO₃ | |

| Dicyclohexylcarbodiimide | DCC | C₁₃H₂₂N₂ |

| 4-Dimethylaminopyridine | DMAP | C₇H₁₀N₂ |

Substitution Reactions Involving Carboxyl Groups

The carboxylic acid groups at the C2 and C5 positions of the pyridine ring are primary sites for nucleophilic acyl substitution reactions. pressbooks.pubmasterorganicchemistry.com These transformations allow for the synthesis of various derivatives, such as esters and amides, which can serve as intermediates for more complex molecules. google.comresearchgate.net

The direct conversion of the carboxylic acid groups into esters or amides is a key transformation. While direct esterification can be challenging, the acid can be converted to its dimethyl ester, dimethyl 2,5-pyridinedicarboxylate, which can then be used in further reactions. acs.org For instance, the formation of amides, such as 2,5-Bis(N,N-diethylcarboxamido)pyridine-N-oxide, has been documented. scribd.com The synthesis of amides from pyridine dicarboxylic acids can be achieved by activating the acid, for example, by converting it to the corresponding acid chloride in situ, followed by reaction with an amine. scribd.com

Table 1: Examples of Substitution Reactions at Carboxyl Groups

| Reactant | Reagent(s) | Product | Reference |

|---|

Formation of Nitrogen-Substituted Derivatives of 2,5-Pyridinedicarboxylic Acid N-Oxide

The title compound, this compound, is itself a nitrogen-substituted derivative of 2,5-pyridinedicarboxylic acid (also known as isocinchomeronic acid). Its synthesis is a foundational step for the reactions discussed in the following section. The preparation involves the oxidation of the nitrogen atom in the pyridine ring.

The N-oxide is prepared by the direct oxidation of 2,5-pyridinedicarboxylic acid. acs.orglookchem.com A common method involves using a strong oxidizing agent like hydrogen peroxide in a suitable solvent. For example, the reaction can be carried out by heating a mixture of dimethyl 2,5-pyridinedicarboxylate, glacial acetic acid, and 30% hydrogen peroxide. scribd.com Subsequent hydrolysis of the resulting ester groups yields this compound. lookchem.com This N-oxide is a crucial intermediate that enables a variety of further chemical transformations. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of 2,5 Dicarboxypyridine 1 Oxide and Its Derivatives

Single Crystal X-ray Diffraction Analysis of 2,5-Dicarboxypyridine 1-oxide and its Coordination Complexes

In a notable study, three coordination complexes of H₂pydco with manganese and zinc were synthesized and characterized by single-crystal X-ray diffraction: [Mn₂(pydco)₂(bpy)₂(H₂O)₂]·2H₂O (1), [Zn(bpy)(Hpydco)₂] (2), and [Zn(bpy)Cl(Hpydco)]·2H₂O (3) (where bpy is 2,2′-bipyridine). rsc.org The structural analyses revealed that the pydco²⁻ ligand can coordinate to the metal centers through the N-oxide oxygen and one of the carboxylate oxygens, forming a stable six-membered chelate ring. rsc.org This bidentate coordination mode is a key feature of the chemistry of this ligand.

Furthermore, the formation of a two-dimensional coordination polymer, {[Cu(Hpydco)₂]·2H₂O}n, has been reported, with its structure also determined by SC-XRD. researchgate.net In this polymer, the copper ion is bridged by the Hpydco⁻ ligands, creating regular tetragons. researchgate.net The extensive network of hydrogen bonds and π-interactions observed in the crystal structures of these complexes plays a crucial role in stabilizing their solid-state architectures. rsc.org

The table below summarizes key crystallographic information for a representative coordination complex of this compound.

| Compound | Formula | Crystal System | Space Group | Key Feature |

| [Mn₂(pydco)₂(bpy)₂(H₂O)₂]·2H₂O | C₃₄H₃₀Mn₂N₆O₁₄ | Triclinic | P-1 | Dinuclear complex with pydco²⁻ acting as a bidentate chelating ligand. rsc.org |

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. d-nb.infohoriba.com These methods are instrumental in identifying functional groups and probing the bonding within a molecule.

For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to the carboxylic acid and N-oxide functional groups. The O-H stretching vibrations of the carboxylic acid groups would appear as a broad band in the region of 3200-2500 cm⁻¹. The carbonyl (C=O) stretching vibrations would give rise to a strong absorption band around 1700 cm⁻¹. The N-O stretching vibration, characteristic of the pyridine (B92270) N-oxide moiety, is also a key diagnostic peak.

Upon coordination to a metal center, significant shifts in these vibrational frequencies are observed. The deprotonation of the carboxylic acid groups to form carboxylates results in the disappearance of the broad O-H stretch and the appearance of two new bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) at higher wavenumbers (typically 1550-1650 cm⁻¹) and a symmetric stretching vibration (νₛ(COO⁻)) at lower wavenumbers (typically 1300-1420 cm⁻¹). The position of the N-O stretching vibration may also be altered upon coordination of the N-oxide oxygen to the metal ion.

The table below presents typical FTIR absorption bands for a coordination complex of this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) in a Metal Complex | Assignment |

| ν(O-H) | ~3400 | Stretching vibration of coordinated or lattice water molecules |

| νₐₛ(COO⁻) | ~1600 | Asymmetric stretching vibration of the carboxylate group |

| νₛ(COO⁻) | ~1380 | Symmetric stretching vibration of the carboxylate group |

| ν(N-O) | ~1250 | Stretching vibration of the N-oxide group |

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. americanpharmaceuticalreview.com While specific Raman data for this compound is not detailed in the provided search results, it would be expected to show characteristic bands for the pyridine ring vibrations and the symmetric stretches of the carboxylate groups in its metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H and ¹³C NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution. bhu.ac.in By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

For this compound, the ¹H NMR spectrum would be expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the two carboxylic acid groups and the N-oxide moiety. In a deuterated solvent like DMSO-d₆, the acidic protons of the carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would display signals for the seven carbon atoms in the molecule. bhu.ac.in The carbons of the carboxylic acid groups would resonate at the most downfield positions (typically >160 ppm). The chemical shifts of the pyridine ring carbons would also be affected by the substituents.

While specific NMR data for this compound is not available in the search results, data for the related compound Nicotinic N-Oxide (Pyridine-3-carboxylic acid N-oxide) in DMSO-d₆ provides a useful reference. rsc.org

| Compound | Nucleus | Solvent | Chemical Shifts (ppm) |

| Nicotinic N-Oxide | ¹H | DMSO-d₆ | 8.48 (s, 1H), 8.44-8.42 (dd, 1H), 7.78-7.76 (d, 1H), 7.55-7.53 (dd, 1H) |

| Nicotinic N-Oxide | ¹³C | DMSO-d₆ | 164.7, 142.6, 139.4, 131.1, 127.2, 126.1 |

Based on this data, one can anticipate the chemical shifts for this compound to be in a similar range, with the exact values being modulated by the presence of the second carboxylic acid group.

Other Spectroscopic Techniques for Structural Confirmation

In addition to the primary techniques discussed above, other spectroscopic methods are often employed to provide further confirmation of the structure of this compound and its derivatives.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra typically show absorption bands corresponding to π→π* and n→π* transitions. The coordination of the molecule to a metal center can lead to shifts in these absorption bands and the appearance of new charge-transfer bands. aristonpubs.com

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net It is particularly useful for studying the thermal stability and decomposition pathways of compounds.

The table below outlines a typical thermal decomposition profile for a hydrated coordination complex.

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 25-150 | Variable | Loss of lattice and/or coordinated water molecules. |

| >200 | Variable | Decomposition of the organic ligand. |

| High Temperature | - | Formation of a stable metal oxide residue. |

Coordination Chemistry and Metal Ligand Interactions of 2,5 Dicarboxypyridine 1 Oxide

Ligand Properties and Coordination Modes of 2,5-Dicarboxypyridine 1-oxide

The coordination behavior of this compound is dictated by the interplay of its N-oxide and carboxylate functional groups. These groups provide multiple potential binding sites for metal ions, leading to a range of coordination possibilities.

A predominant coordination mode of this compound involves chelation to a metal center through the oxygen atom of the N-oxide group and an oxygen atom from the carboxylate group at the 2-position. nih.govrsc.orgsemanticscholar.org This arrangement forms a stable six-membered chelate ring, a common feature in the coordination chemistry of this ligand. nih.govrsc.orgsemanticscholar.org This bidentate chelation has been observed in complexes with various transition metals, including manganese(II) and zinc(II). nih.govrsc.orgsemanticscholar.org The formation of this chelate ring is a significant driving force in the self-assembly of discrete coordination complexes. nih.govrsc.orgsemanticscholar.org

The N-oxidation of the pyridine (B92270) ring enhances the electron-donating ability of the ligand compared to its non-oxidized counterpart, pyridine-2,5-dicarboxylic acid. researchgate.net While the nitrogen atom in the pyridine ring can donate one electron pair, the N-oxide group can donate two, leading to a greater variety of bridging modes and more stable complex formation. rsc.org

The relative positions of the carboxyl groups on the pyridine N-oxide ring significantly influence the dimensionality and architecture of the resulting coordination polymers. The carboxyl group at the 2-position, being ortho to the N-oxide, readily participates in the formation of the six-membered chelate ring. In contrast, the carboxylate group at the 5-position has a stronger bridging capability due to its electronic properties. rsc.org This allows it to bridge between metal centers, facilitating the formation of higher-dimensional structures. For instance, in a dimeric manganese(II) complex, the 5-carboxylate group acts as a bridge between two monomeric units. nih.gov The divergent nature of the carboxyl groups, particularly the one at the meta-position (position 5), makes the ligand suitable for constructing coordination polymers with extended networks. rsc.org

While the N-oxide group enhances the donor capacity of the ligand, this compound is generally considered a weakly basic ligand. This characteristic influences the conditions under which it forms stable complexes and the nature of the resulting metal-ligand interactions. The synthesis of its metal complexes often involves reactions with metal salts in suitable solvents, sometimes with the addition of other co-ligands to satisfy the coordination sphere of the metal ion. researchgate.net

Influence of Carboxyl Group Position on Coordination Behavior

Synthesis and Characterization of Metal Complexes and Coordination Compounds

The versatile coordination behavior of this compound has led to the successful synthesis and characterization of a wide array of metal complexes. These studies have provided valuable insights into the structural diversity and properties of these compounds.

Researchers have successfully synthesized and structurally characterized a variety of transition metal complexes with this compound. These include complexes of zinc(II), manganese(II), copper(II), nickel(II), and silver(I). nih.govresearchgate.netrsc.org The synthesis of these complexes is typically achieved by reacting the ligand with the corresponding metal salt, often in the presence of other organic ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089). nih.govresearchgate.net These co-ligands can influence the final structure and dimensionality of the resulting coordination compound. researchgate.net For example, discrete complexes of Mn(II) and Zn(II) have been synthesized and their structures determined by single-crystal X-ray diffraction. nih.govrsc.orgsemanticscholar.org Similarly, Ni(II) complexes have been prepared using a mixed-ligand approach. researchgate.net The formation of a silver(I) complex has also been reported, highlighting the ligand's ability to coordinate with a range of metal ions. researchgate.net

Table 1: Examples of Synthesized Metal Complexes with this compound

| Metal Ion | Co-ligand | Resulting Complex Formula | Reference |

| Mn(II) | 2,2'-bipyridine (bpy) | [Mn₂(pydco)₂(bpy)₂(H₂O)₂]·2H₂O | nih.gov |

| Zn(II) | 2,2'-bipyridine (bpy) | [Zn(bpy)(Hpydco)₂] | nih.gov |

| Zn(II) | 2,2'-bipyridine (bpy), Cl⁻ | [Zn(bpy)Cl(Hpydco)]·2H₂O | nih.gov |

| Ni(II) | 2,2'-bipyridine (bpy) | [Ni(Hpydco)₂(bpy)] | researchgate.net |

| Ni(II) | 1,10-phenanthroline (phen) | [Ni(pydco)(phen)(H₂O)₂]·4.5H₂O·0.5CH₃OH | researchgate.net |

| Cu(II) | - | {[Cu(Hpydco)₂]·2H₂O}n | researchgate.net |

| Co(II) | - | Isostructural with Ni(II) and Zn(II) aqua complexes | rsc.org |

| Ag(I) | - | Ag(II) complex synthesized from Ag(I) salt | researchgate.net |

The coordination environment around the metal centers in complexes of this compound has been extensively studied, revealing a variety of geometries. A common coordination geometry observed is a distorted octahedron. rsc.orgresearchgate.netwisdomlib.org This distortion from ideal octahedral geometry is often due to the specific bite angle of the chelating ligand and the presence of other ligands of different sizes and electronic properties in the coordination sphere. wisdomlib.org For example, in several Co(II), Ni(II), and Zn(II) complexes, the metal ion is in a distorted octahedral environment, with the this compound ligand acting as a bidentate chelator. rsc.org

In some cases, a square pyramidal geometry is adopted. For instance, in a trinuclear copper(II) complex bridged by 2,5-pyridinedicarboxylate, the terminal copper ions exhibit a distorted square-pyramidal geometry. researchgate.net The choice between octahedral and square pyramidal geometries is influenced by factors such as the nature of the metal ion, the steric bulk of the ligands, and crystal packing forces. researchgate.net

Table 2: Observed Coordination Geometries in Metal Complexes

| Metal Complex System | Observed Geometry | Key Features | Reference |

| Co(II), Ni(II), Zn(II) aqua complexes | Distorted Octahedral | Bidentate pydco²⁻ ligand and water molecules in the equatorial plane. | rsc.org |

| Trinuclear Cu(II) complex | Distorted Square-Pyramidal | Terminal copper ions are five-coordinated. | researchgate.net |

| Co(II) complex with bipy and water | Distorted Octahedral | One bidentate pydco²⁻, one bipy ligand, and two water molecules. | rsc.org |

| Ruthenium(II) complexes | Distorted Octahedral | Bidentate, monobasic coordination of pyridine dicarboxylic acids. | researchgate.net |

Development of Mixed-Ligand and Heterodimetallic Complexes

The versatile coordination behavior of this compound (H₂pydco) has been effectively utilized in the synthesis of mixed-ligand complexes. In this approach, the primary ligand, H₂pydco, is combined with one or more different secondary ligands to coordinate to a central metal ion. This strategy allows for the fine-tuning of the structural and electronic properties of the resulting coordination compounds.

A common strategy involves using H₂pydco as an O-donor ligand in conjunction with chelating N-donor ligands such as 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen). researchgate.netrsc.org For instance, several discrete complexes have been synthesized and characterized, including [Mn₂(pydco)₂(bpy)₂(H₂O)₂]·2H₂O, [Zn(bpy)(Hpydco)₂], and [Ni(Hpydco)₂(bpy)]. researchgate.netrsc.org In these structures, the pydco²⁻ or Hpydco⁻ ligand typically coordinates to the metal center through the N-oxide oxygen and one of the carboxylate oxygen atoms, forming a stable six-membered chelate ring. rsc.org The inclusion of the secondary aromatic ligands (bpy or phen) not only completes the coordination sphere of the metal but also facilitates the formation of extended supramolecular structures, such as one-dimensional chains, through intermolecular forces like π-π stacking interactions. researchgate.netrsc.org

The development of heterometallic complexes using H₂pydco has also been explored. These complexes are of significant interest as they contain two or more different metal ions within a single molecular entity, which can lead to unique magnetic, catalytic, or luminescent properties. unipi.itkanazawa-u.ac.jp One notable example is the synthesis of a mixed-crystal coordination polymer, {[Ni₀.₅₁Zn₀.₄₉(pydco)₂(H₂O)₂]·4H₂O}. researchgate.net In this compound, both nickel(II) and zinc(II) ions are co-located within the same crystalline framework, demonstrating the capability of the H₂pydco ligand to accommodate different metal ions simultaneously. researchgate.net The rational design of such multi-metal structures remains a challenge in coordination chemistry due to the statistical complexity involved when multiple metal ions compete for binding sites. kanazawa-u.ac.jp

The table below summarizes some of the mixed-ligand and heterometallic complexes synthesized using this compound.

| Complex Formula | Metal Ion(s) | Co-Ligand | Reference |

| [Mn₂(pydco)₂(bpy)₂(H₂O)₂]·2H₂O | Mn(II) | 2,2'-bipyridine (bpy) | researchgate.netrsc.org |

| [Zn(bpy)(Hpydco)₂] | Zn(II) | 2,2'-bipyridine (bpy) | researchgate.netrsc.org |

| [Zn(bpy)Cl(Hpydco)]·2H₂O | Zn(II) | 2,2'-bipyridine (bpy) | rsc.org |

| [Ni(Hpydco)₂(bpy)] | Ni(II) | 2,2'-bipyridine (bpy) | researchgate.net |

| [Ni(pydco)(phen)(H₂O)₂]·4.5H₂O | Ni(II) | 1,10-phenanthroline (phen) | researchgate.net |

| {[Ni₀.₅₁Zn₀.₄₉(pydco)₂(H₂O)₂]·4H₂O} | Ni(II), Zn(II) | None | researchgate.net |

Solution-Phase Complexation Studies (e.g., Potentiometric pH Titration)

Understanding the behavior of metal-ligand systems in solution is crucial for predicting reaction outcomes and understanding the formation of crystalline solids. Potentiometric pH titration is a powerful and widely used analytical method to study the complexation equilibria of ligands like this compound with various metal ions in solution. researchgate.netresearchgate.net This technique involves monitoring the pH of a solution containing the ligand and a metal ion as a standardized solution of a strong base is incrementally added. scribd.com

The data obtained from a potentiometric titration, in the form of a titration curve (pH vs. volume of titrant added), allows for the quantitative determination of key thermodynamic parameters. youtube.com These include the protonation constants (or pKa values) of the ligand and the stability or formation constants (log β) of the metal-ligand complexes formed in the solution. youtube.comutwente.nl

For this compound, potentiometric pH titrations have been employed to investigate its complexation reactions with metal ions such as Cu²⁺ and Ag⁺. researchgate.net These studies are essential for determining the stoichiometry of the most stable and abundant species present in the solution under specific pH conditions. researchgate.net A significant finding from such research is that the stoichiometry of the major complex species identified in the solution phase is often very similar to that of the coordination complexes that are later isolated in their crystalline form. researchgate.net This correlation underscores the relevance of solution-phase studies in designing and predicting solid-state structures.

The table below illustrates the type of thermodynamic data that can be obtained from potentiometric pH titration studies of a ligand like H₂pydco.

| Parameter | Symbol | Description |

| First Protonation Constant | pKa₁ | The pH at which the ligand is 50% deprotonated at its most acidic carboxylic acid group. |

| Second Protonation Constant | pKa₂ | The pH at which the ligand is 50% deprotonated at its second carboxylic acid group. |

| Overall Formation Constant | log β(MLₓ) | A measure of the overall stability of a metal-ligand complex (MLₓ) in solution. Higher values indicate greater stability. |

Supramolecular Architectures and Advanced Materials Science Applications

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with 2,5-Dicarboxypyridine 1-oxide as a Ligand

This compound (systematically named 1-oxidopyridin-1-ium-2,5-dicarboxylic acid) serves as a multidentate organic linker, adept at forming stable coordination complexes with a variety of metal ions. In these structures, the ligand typically coordinates to metal centers through the oxygen atom of the N-oxide group and one of the carboxylate oxygen atoms, creating a stable six-membered chelate ring. nih.govrsc.org This binding motif is fundamental to the construction of extended networks known as coordination polymers and Metal-Organic Frameworks (MOFs). nih.govmdpi.com

MOFs are a class of crystalline materials composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional structures. The use of this compound as the organic linker has led to the synthesis of novel coordination complexes with metals such as manganese (Mn) and zinc (Zn). nih.govrsc.org These materials are not just of academic interest but also exhibit potential for significant technological applications. researchgate.net

The porous nature of MOFs makes them prime candidates for gas storage and separation applications. sryahwapublications.com MOFs constructed using this compound are of particular interest in this domain. Research suggests that the N-oxidation of the pyridine (B92270) ring enhances the electron-donating affinity of the ligand. nih.gov This feature is believed to improve the carbon dioxide (CO2) separation capabilities of MOFs created with this ligand, distinguishing them from frameworks built with its non-oxidized counterpart, pyridine-2,5-dicarboxylic acid. nih.gov The precise control over the framework's chemical properties allows for selective gas adsorption, a critical feature for capturing CO2 or storing fuels like hydrogen. sryahwapublications.comsci-hub.se

Role in Gas Storage and Separation Technologies

Design and Self-Assembly of Polymeric and Trinuclear Macrocyclic Hybrids

The self-assembly process, guided by the coordination preferences of the metal ions and the geometry of the this compound ligand, can lead to a variety of complex architectures. Beyond infinite polymers, discrete structures such as polynuclear complexes can be formed. nih.gov An example includes a dinuclear manganese complex, [Mn2(pydco)2(bpy)2(H2O)2], which represents a step toward the rational design of more intricate macrocyclic hybrids. nih.gov These structures are held together by a combination of strong coordination bonds and weaker intermolecular forces.

The stability and final dimensionality of the supramolecular structures formed with this compound are heavily influenced by a network of non-covalent intermolecular interactions. nih.govrsc.org These forces are critical in organizing the individual coordination complexes into extended, stable, solid-state architectures. rsc.org

Hydrogen Bonds: These are among the most significant interactions, often involving the carboxylate groups, water molecules of coordination, or other co-ligands. For instance, hydrogen bonds between coordinated and uncoordinated water molecules and the carboxylate oxygen atoms can link individual complex units into a three-dimensional supramolecular framework. nih.gov

π-π Stacking: The aromatic pyridine rings of the ligands are prone to π-π stacking interactions. These interactions act as structural directing agents, linking adjacent complexes to form, for example, 2D-supramolecular layers. nih.gov

Table 1: Key Intermolecular Interactions in Supramolecular Structures with this compound

| Interaction Type | Participating Groups | Role in Structure Formation | Reference |

| Hydrogen Bonding | Carboxylate groups, Water molecules | Links individual complexes into 3D frameworks. | nih.govrsc.org |

| π-π Stacking | Aromatic pyridine rings | Links neighboring units to create 2D layers. | nih.govrsc.orgresearchgate.net |

| Lone Pair-π Interactions | N/O atoms, Aromatic rings | Contributes to the stability of the crystal packing. | researchgate.net |

The final architecture of a coordination polymer or MOF is not solely dependent on the primary ligand. The presence of other molecules in the synthesis, such as additional ligands (co-ligands) or the solvent, can have a profound impact on the resulting structure. researchgate.netacs.org For example, the inclusion of a chelating N-donor ligand like 2,2'-bipyridine (B1663995) can result in discrete complexes that then self-assemble into larger structures through weaker forces. nih.govrsc.org Similarly, the choice of solvent can influence the crystallization process, sometimes becoming incorporated into the final structure and affecting its porosity and stability. acs.org The modification of ligands with different substituent groups is a known strategy to tune the electronic properties and steric profile, thereby directing the self-assembly toward a desired architecture. researchgate.netacs.org

The inherent design of the this compound ligand, with its multiple, spatially distinct coordination sites, makes it an excellent tool for building higher-dimensional structures. researchgate.net The ligand can bridge multiple metal centers simultaneously, propagating a network in one, two, or three dimensions. Researchers have successfully synthesized a 2D coordination polymer using this ligand with copper, {[Cu(Hpydco)2]·2H2O}n. researchgate.net Furthermore, through the interplay of strong coordination bonds and weaker intermolecular forces like hydrogen bonding and π-stacking, discrete complexes can assemble into robust 3D supramolecular architectures. nih.gov

Impact of Substituents and Solvent on Supramolecular Structure

Potential in Developing Advanced Composite Materials

The unique structural and functional properties of metal-organic frameworks (MOFs) and coordination polymers derived from this compound make them promising candidates for integration into advanced composite materials. While research into composites specifically incorporating this ligand is still emerging, the characteristics of the resulting MOFs suggest significant potential for enhancing the performance of various matrix materials, particularly polymers.

The incorporation of MOFs as functional fillers into a polymer matrix can create materials with synergistic properties, combining the processability of polymers with the unique functionalities of the MOF. vt.edu This approach is a key strategy in the development of advanced materials for a wide range of applications. researchgate.net

Enhancement of Mechanical and Thermal Properties

Furthermore, the introduction of thermally stable MOFs, such as those synthesized from this compound which can be stable up to 400°C, can enhance the thermal degradation temperature of the resulting composite. nih.govrsc.org This is attributed to the high thermal stability of the MOF filler and the restricted mobility of the polymer chains in the vicinity of the MOF particles. nih.gov Some MOFs, when incorporated into polymers, have also been shown to improve the flame-retardant properties of the material by promoting the formation of a stable char layer during combustion. mdpi.com

A summary of lanthanide-based coordination polymers synthesized with 2,5-pyridinedicarboxylic acid (H2pydc) or its N-oxide derivative, highlighting their potential for composite applications, is provided below.

| Compound/Formula | Metal Ion | Key Structural Feature | Potential Composite Application |

| [Ln(2,5-pdco)(CH3COO)(H2O)] rsc.org | La, Eu, Gd, Tb | 3D (3,6)-connected framework with rutile topology | Luminescent fillers for optical sensors or anti-counterfeiting materials. acs.orgacs.orgnih.gov |

| [Ln(pydc)(Hpydc)] magtech.com.cn | Tb, Er, Eu | 3D cage-like supramolecular framework | Reinforcing agents to enhance mechanical properties of polymers. vt.edu |

| [Pr2(pydc)3(H2O)2] magtech.com.cn | Pr | 3D open-framework architecture | Fillers for mixed matrix membranes for gas separation due to their porous nature. rsc.orgrsc.orgbeilstein-journals.org |

| [Sm(2,5-pydc)(NO3)(H2O)]·(H2O) rsc.org | Sm | 3D coordination polymer stable up to 400°C | Thermal stabilizers for high-performance polymer composites. nih.govmdpi.com |

| [Ln(ad)0.5(2,5-pydc)(H2O)] vt.edu | Eu, Pr, Nd, Sm, Tb | Intricate three-dimensional net-structures | Multifunctional additives for polymers, potentially offering both mechanical reinforcement and luminescent properties. vt.eduacs.org |

Functional Polymer Composites

Beyond structural reinforcement, MOFs derived from this compound can impart specific functionalities to composite materials. The photoluminescent properties observed in many lanthanide-based MOFs using this ligand are of particular interest. rsc.orgbeilstein-journals.org

Luminescent Composites for Sensing and Optoelectronics: By embedding luminescent MOF particles into a transparent polymer matrix, it is possible to fabricate solid-state sensors. acs.orgnih.govmdpi.com The luminescence of the MOF can be sensitive to the presence of specific analytes, such as metal ions or small molecules, which can be detected through changes in the emission spectrum. nih.govmdpi.com Such composites could be developed into optical sensors for environmental monitoring or biomedical diagnostics. nih.govmdpi.com Furthermore, these luminescent composites have potential applications in security devices and anti-counterfeiting technologies, where the unique emission signature of the MOF provides a covert marker. acs.orgacs.org

Mixed Matrix Membranes (MMMs) for Gas Separation: The porous nature of MOFs is highly advantageous for creating advanced membranes for gas separation. rsc.orgrsc.orgbeilstein-journals.org By dispersing MOF particles within a polymer matrix, a mixed matrix membrane can be formed that combines the excellent processability of the polymer with the high selectivity and permeability of the MOF. rsc.orgfrontiersin.org The tunable pore size and chemical functionality of MOFs allow for the design of membranes tailored for specific gas separations, such as CO2 capture. beilstein-journals.orgfrontiersin.org The compatibility between the organic linkers of the MOF and the polymer matrix can lead to a good interface, which is crucial for the performance of the MMM. rsc.orgbeilstein-journals.org

Catalytic Composites: The metal centers within MOFs can act as catalytic sites. frontiersin.org Incorporating these catalytically active MOFs into a polymer support can create robust and recyclable catalysts. This is particularly relevant for applications in biomedical devices, where, for instance, a MOF/polymer composite coating could catalytically generate nitric oxide to prevent thrombosis. frontiersin.org

The development of advanced composites based on this compound is a promising area of materials science. The versatility of this ligand in forming stable and functional MOFs provides a solid foundation for the design of next-generation materials with tailored properties for a wide array of technological applications.

Catalytic Applications of 2,5 Dicarboxypyridine 1 Oxide and Its Derivatives

Role as an Oxidizing Agent in Chemical Processes

Pyridine (B92270) N-oxides are a class of compounds that can function as oxidants in various chemical reactions. researchgate.net The N-oxide group in these molecules makes them effective oxidizing agents. While the broader family of pyridine N-oxides is recognized for this capability, specific derivatives are often developed to optimize reactivity and selectivity for particular transformations. researchgate.netresearchgate.net

One such example involves a derivative, 2,6-Dicarboxypyridinium chlorochromate (DCPCC), which has been identified as an efficient reagent for the oxidation of thiols to disulfides and sulfides to sulfoxides. researchgate.net This reagent operates under neutral and anhydrous conditions, providing good to excellent yields. researchgate.net A key feature of DCPCC is its ability to selectively oxidize thiols in the presence of sulfides at room temperature. researchgate.net Chromium(VI) complexes, in general, are well-regarded for their oxidizing properties in organic chemistry. researchgate.net The development of reagents like DCPCC is part of a broader effort to create oxidants that are effective for converting alcohols into corresponding aldehydes and ketones. researchgate.net

Organocatalytic Properties in Organic Reactions

Pyridine N-oxides and their derivatives are notable for their role as organocatalysts, functioning as mild Lewis bases. researchgate.net Their catalytic action stems from the ability of the N-oxide's oxygen atom to activate Lewis acidic centers in molecules, which in turn enhances the reactivity of nucleophilic parts of the molecule towards electrophiles. researchgate.net This nucleophilic character, particularly the oxygen atom's high affinity for silicon, makes them ideal for activating organosilicon reagents. researchgate.net

The versatility of aromatic N-oxides is due to their dual electronic nature. mdpi.com They are less basic than their corresponding pyridines but possess sufficient basicity to catalyze a wide range of reactions by activating Lewis acids, such as the C-Si bond in halosilane compounds. mdpi.com This activation increases the nucleophilicity of the Lewis acids, enabling reactions that would not normally proceed. mdpi.com The catalytic activity can be fine-tuned by altering the substituents on the pyridine ring. ntu.edu.sg For instance, stronger electron-donating substituents on the ring increase the electron density on the oxygen atom, enhancing its halogen-bonding capability and thus its catalytic activity. ntu.edu.sg

Chiral pyridine N-oxides have gained significant interest as cost-effective, air-stable, and environmentally benign alternatives to metal-based catalysts in asymmetric synthesis. researchgate.net They have proven to be efficient organocatalysts in various reactions, including allylations, propargylations, and the ring-opening of meso-epoxides. researchgate.net

Metal Complexes as Catalysts

The powerful electron-donating N-oxide group can also act as a ligand, forming complexes with transition metals. mdpi.com These metal complexes often exhibit significant catalytic activity. mdpi.comnih.gov The ligand plays a crucial role in tuning the reactivity of the metal cation. nih.gov

Metal complexes incorporating pyridine N-oxide derivatives can lead to significant enhancements in both the rate and selectivity of catalytic reactions. nih.gov The ligand structure is critical for achieving high reactivity and chemoselectivity. nih.gov For example, in nickel-catalyzed cross-coupling reactions, terpyridine ligands (which, like dicarboxypyridine N-oxides, are nitrogen-containing ligands) were found to be essential for both reactivity and selectivity, preventing undesired side reactions. nih.gov

The formation of complexes with transition metals like copper(II) can result in catalysts for oxidation reactions. orientjchem.org The coordination of the ligand to the metal ion is confirmed through spectroscopic methods, and these complexes can demonstrate enhanced catalytic activity compared to the free ligand. mdpi.com The stability and structure of these complexes are vital for their function in biological and industrial settings. orientjchem.org

Metal complexes of dicarboxypyridine N-oxide derivatives have shown notable efficacy in specific, industrially relevant oxidation reactions. uj.edu.plmdpi.com

Cyclooctane (B165968) Oxidation: A potassium oxodiperoxidomolybdate complex incorporating the N-oxide of 3,5-dicarboxypyridine acid, denoted K35dcpa, has been tested as a catalyst for the oxidation of cyclooctane using molecular oxygen. mdpi.com This reaction, typically carried out in a stainless-steel batch reactor at 120 °C and 10 atm of air pressure, produces cyclooctanone (B32682) and cyclooctanol. uj.edu.pl However, the K35dcpa complex showed very low catalytic activity in this specific transformation, which may be due to instability at the required reaction temperature. mdpi.com

| Catalyst | Conversion (%) | Selectivity to Ketone (%) | Selectivity to Alcohol (%) | Yield of Ketone + Alcohol (%) |

|---|---|---|---|---|

| K35dcpa | 1.8 | 72.2 | 27.8 | 1.3 |

Table based on data from tests using molybdenum complexes as catalysts for cyclooctane oxidation. mdpi.com

Baeyer–Villiger Reaction: The Baeyer–Villiger (BV) oxidation is a crucial industrial process for converting ketones to esters or lactones using peroxyacids or peroxides. wikipedia.orgsigmaaldrich.com It is particularly important for transforming cyclohexanone (B45756) into ε-caprolactone, a key intermediate for biodegradable plastics and pharmaceuticals. mdpi.comnih.gov

The same K35dcpa complex that was ineffective for cyclooctane oxidation proved to be a highly efficient catalyst in the Baeyer–Villiger reaction of cyclohexanone. uj.edu.plresearchgate.net In tests conducted with various peroxidomolybdenum compounds, K35dcpa demonstrated high conversion rates and exceptional selectivity towards the desired ε-caprolactone product. researchgate.netikifp.edu.pl

| Catalyst | Conversion of Cyclohexanone (%) | Selectivity to ε-caprolactone (%) |

|---|---|---|

| K35dcpa | 99.0 | 99.0 |

Table based on data from tests of peroxidomolybdenum compounds as catalysts in the Baeyer-Villiger reaction. researchgate.net

This high performance highlights the potential of metal complexes derived from dicarboxypyridine N-oxides as specialized catalysts for specific oxidation processes. researchgate.net

Theoretical and Computational Investigations of 2,5 Dicarboxypyridine 1 Oxide Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of 2,5-Dicarboxypyridine 1-oxide and its derivatives. These computational methods provide valuable insights into the molecule's geometry, stability, and electronic behavior, which are crucial for understanding its reactivity and potential applications.

Optimization of Molecular Structures and Energetic Features

In studies involving coordination complexes, DFT is used to optimize the geometries of the complex molecules. For example, the structures of complexes involving this compound and metal ions like manganese(II) and zinc(II) have been optimized to understand the coordination environment around the metal center. nih.govrsc.org These calculations often incorporate dispersion corrections, such as Grimme's D3, to accurately account for long-range forces that stabilize the crystal structures of these complexes. researchgate.net

The energetic features of these systems, including binding energies of non-covalent interactions, are also computed. These calculations help in understanding the stability of different conformations and the strength of intermolecular forces like hydrogen bonds and π-stacking interactions. nih.govrsc.org

Table 1: Examples of DFT Functionals and Basis Sets Used in Studies of Pyridine-dicarboxylic Acid Derivatives

| Compound/System | DFT Functional | Basis Set | Purpose of Calculation |

| 2,5-dicarboxy-1-methylpyridinium inner salt dimer | B3LYP | 6-311G(d,p) | Optimization of hydrogen bond lengths. researchgate.net |

| [Mn2(pydco)2(bpy)2(H2O)2]·2H2O | Not specified | Not specified | Computation of π-stacking interaction energies. nih.govrsc.org |

| [Co(pydco)(bipy)(H2O)2] | B3LYP with Grimme's D3 | Not specified | Determination of binding energies of non-covalent interactions. researchgate.net |

| [Cu(Hpydco)2]·2H2O | Not specified | Not specified | Investigation of molecular and supramolecular structures. researchgate.net |

Analysis of Electron Density and Bonding Characteristics

The analysis of electron density provides deep insights into the nature of chemical bonds and intermolecular interactions within this compound systems. The N-oxidation of the pyridine (B92270) ring in pyridine-2,5-dicarboxylic acid results in the formation of pyridine-2,5-dicarboxylic acid N-oxide (H2pydco), which exhibits enhanced electron donor capabilities compared to the parent molecule. nih.gov The charge-polarized pyridine-N-oxide moiety can donate three pairs of electrons, influencing its coordination behavior. nih.gov

Computational techniques are employed to analyze the electron density distribution and characterize bonding. The Quantum Theory of Atoms in Molecules (QTAIM) is one such method used to estimate the energies of individual hydrogen bonds, providing a quantitative measure of their strength. researchgate.net This analysis helps in understanding the intricate network of non-covalent interactions that dictate the supramolecular assembly of these compounds in the solid state.

Modeling of Intermolecular Interactions (e.g., Independent Gradient Model (IGM) Approach)

The Independent Gradient Model (IGM) is a computational approach used to probe and visualize both strong and weak intermolecular interactions. nih.gov This method is based on the electron density and its gradient, providing a clear, automated signature of interactions between different molecular fragments. nih.govrsc.orgnih.gov

In the context of this compound complexes, the IGM approach has been utilized to study the extensive network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for the stability of their solid-state structures. nih.govrsc.org The IGM-δg plot, a key feature of this model, uses a descriptor (δg) that represents the difference between a virtual upper limit of the electron density gradient in a non-interacting system and the true gradient. nih.govrsc.orgnih.gov This allows for the identification and characterization of interaction regions within the molecular system.

Computational Prediction of Reactivity and Ligand Behavior

Computational methods are instrumental in predicting the reactivity of this compound and its behavior as a ligand in coordination complexes. DFT calculations can be used to study the frontier molecular orbitals (HOMO and LUMO) of these compounds, which provides information about their chemical reactivity and kinetic stability. researchgate.net

For instance, the N-oxide functional group in this compound enhances its electron-donating ability, making it a potentially better ligand for metal ions compared to its non-oxidized counterpart. nih.gov This enhanced affinity can influence the coordination mode and the resulting geometry of the metal complexes. researchgate.net

Furthermore, computational approaches can be used to predict the outcomes of chemical reactions. For example, computational methodologies have been developed to predict the regioselectivity of palladium-catalyzed C-H activation reactions by analyzing the stability of reaction intermediates. beilstein-journals.org While not directly applied to this compound in the provided sources, such methods demonstrate the potential of computational chemistry to guide synthetic efforts and understand reaction mechanisms involving this compound. The reactivity of pyridine N-oxides, including their N-O bond dissociation enthalpies, has also been a subject of computational investigation, providing insights into their potential as oxygen atom transfer agents. mdpi.com

Biological Activities and Molecular Mechanisms of Action

Histone Demethylase Inhibition Studies

The structural characteristics of 2,5-Dicarboxypyridine 1-oxide make it a candidate for the inhibition of certain enzyme families, notably histone demethylases (KDMs). Histone lysine (B10760008) demethylases are crucial regulators of chromatin organization and are considered significant drug targets for diseases like cancer. nih.gov Many of these enzymes, particularly the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs), are 2-oxoglutarate (2-OG) dependent oxygenases. researchgate.net

Inhibitors of these enzymes often function by mimicking the endogenous cofactor, 2-OG, chelating the essential iron(II) ion in the enzyme's active site. The 2,4-pyridinedicarboxylic acid (2,4-PDCA) scaffold has been identified as a potent inhibitor of KDM4 subfamily enzymes. researchgate.net This inhibitory action stems from the arrangement of the carboxyl groups, which effectively binds to the active site. Given the structural similarity, the 2,5-dicarboxypyridine framework is also investigated for this purpose. The presence of two carboxyl groups and the N-oxide moiety suggests that this compound could similarly coordinate with the active site iron, disrupting the demethylation process. The inhibition of histone demethylases can lead to an increase in histone methylation levels, such as H3K9me3, which can induce cell death in cancer cells, highlighting a potential therapeutic strategy. nih.gov The dysregulation of JmjC demethylases, like JMJD2D, has been implicated in the progression of colorectal and hepatocellular cancers, making their inhibition a key area of oncological research. mdpi.com

Antimicrobial Activity of this compound Derivatives

The pyridine (B92270) nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of therapeutic properties, including antimicrobial and antiviral activities. nih.govopenaccessjournals.com Consequently, derivatives of pyridine compounds are extensively synthesized and evaluated for new antimicrobial agents. nih.gov

Studies have shown that various pyridine derivatives exhibit significant antimicrobial effects. For instance, nicotinic acid benzylidene hydrazide derivatives have demonstrated activity against S. aureus, B. subtilis, E. coli, and the fungi C. albicans and A. niger. nih.gov Similarly, substituted Mannich bases derived from isonicotinohydrazide showed high antibacterial and antifungal activity. nih.gov Metal complexes of pyridinedicarboxylic acids have also been explored for their antimicrobial properties. Yttrium(III) complexes with 2,6-pyridinedicarboxylate, for example, were tested against Bacillus coli and Staphylococcus aureus. researchgate.net The N-oxide moiety can further enhance the biological activity of pyridine compounds. openaccessjournals.com These findings collectively suggest that derivatives of this compound, including esters, amides, hydrazides, and metal complexes, represent a promising avenue for the development of novel antimicrobial drugs. nih.govnih.gov

Antiproliferative Effects on Cancer Cell Lines (in vitro studies)

The potential of this compound and its derivatives as anticancer agents has been explored through in vitro studies on various cancer cell lines. These investigations primarily measure the compound's ability to inhibit cell proliferation, often reported as the half-maximal inhibitory concentration (IC50).

A significant area of this research involves the synthesis of metal complexes where this compound (referred to as H2pydco in some studies) acts as a ligand. Coordination complexes of manganese (Mn) and zinc (Zn) with this compound and 2,2′-bipyridine were synthesized and evaluated for their antiproliferative properties against several human cancer cell lines using the MTT assay. rsc.org The results indicated that these complexes exhibit cytotoxic effects. rsc.org For comparison, the parent compound isocinchomeronic acid (the non-N-oxide form) was found to inhibit the proliferation of human promyelocytic leukemia HL-60 cells by 40–75% without significant loss of cell viability. tandfonline.com Other research has also noted that carboxypyridine peroxo compounds have been tested on tumor cell lines. ikifp.edu.pl

The antiproliferative activity of these coordination complexes highlights the potential of using this compound as a building block for creating metallodrugs for cancer therapy. rsc.org

| Complex | Cancer Cell Line | Cell Type | IC50 (μM) after 48h | Reference |

|---|---|---|---|---|

| [Mn2(pydco)2(bpy)2(H2O)2]·2H2O | MCF-7 | Breast Cancer | 27.4 ± 1.5 | rsc.org |

| [Mn2(pydco)2(bpy)2(H2O)2]·2H2O | A-549 | Lung Cancer | 34.2 ± 1.2 | rsc.org |

| [Mn2(pydco)2(bpy)2(H2O)2]·2H2O | HT-29 | Colorectal Cancer | 39.7 ± 1.8 | rsc.org |

| [Zn(bpy)(Hpydco)2] | MCF-7 | Breast Cancer | 35.1 ± 1.6 | rsc.org |

| [Zn(bpy)(Hpydco)2] | A-549 | Lung Cancer | 42.5 ± 2.1 | rsc.org |

| [Zn(bpy)(Hpydco)2] | HT-29 | Colorectal Cancer | 48.2 ± 1.4 | rsc.org |

| [Zn(bpy)Cl(Hpydco)]·2H2O | MCF-7 | Breast Cancer | 41.2 ± 1.3 | rsc.org |

| [Zn(bpy)Cl(Hpydco)]·2H2O | A-549 | Lung Cancer | 49.3 ± 1.9 | rsc.org |

| [Zn(bpy)Cl(Hpydco)]·2H2O | HT-29 | Colorectal Cancer | 56.7 ± 2.4 | rsc.org |

Investigations into Interactions with Biological Macromolecules

The biological effects of this compound and its derivatives are fundamentally linked to their interactions with biological macromolecules such as proteins and nucleic acids. The dicarboxylic acid groups and the N-oxide moiety provide key sites for coordination and hydrogen bonding.

One approach to studying these interactions is through the synthesis of metal complexes. Silver(II) complexes stabilized with pyridinecarboxylate ligands, including 2,5-dicarboxypyridine, have been synthesized to create highly oxidizing compounds with the potential to overcome antimicrobial resistance. researchgate.netresearchgate.net While detailed studies focused on the 2,6-isomer, the research demonstrated that this class of complexes can engage in potent oxidative reactions with a variety of biological molecules. researchgate.net For instance, the Ag(II) complex of the 2,6-isomer was shown to oxidize glutathione (B108866) to its disulfide form and cause aggregation and fragmentation of the protein cytochrome c. researchgate.net

In coordination complexes with metals like Manganese (Mn) and Zinc (Zn), this compound acts as a ligand, binding to the metal centers through the N-oxide oxygen and a carboxylate oxygen, forming a stable six-membered chelate ring. rsc.org The resulting structures can then interact with biological targets. These interactions are stabilized by extensive intermolecular forces, including hydrogen bonds and π-stacking, which are crucial for their solid-state structure and likely play a role in their biological mechanism of action. rsc.org

Potential as Precursors for Developing New Antimicrobial Agents

Given the established antimicrobial potential of the pyridine core, this compound serves as a valuable precursor for the synthesis of new antimicrobial agents. nih.govopenaccessjournals.com The chemical functionalities of the molecule—two carboxylic acid groups and an N-oxide—offer multiple reaction sites for chemical modification to create a library of derivatives.

Research has consistently shown that modifying the basic pyridine structure can lead to compounds with enhanced or specific antimicrobial activity. nih.govnih.gov The synthesis of derivatives such as amides, esters, and hydrazides from carboxylic acid precursors is a common strategy in medicinal chemistry to improve properties like cell permeability and target binding. Furthermore, the ability of this compound to act as a ligand in metal complexes opens up the possibility of developing metallodrugs with antimicrobial properties. researchgate.netrsc.org The development of such derivatives is a key strategy in the ongoing search for novel drugs to combat drug-resistant pathogens. mdpi.com

Comparative Analysis with Structural Analogs and Isomers

Comparison with Other Dicarboxypyridine N-Oxide Isomers (e.g., 2,4-Dicarboxypyridine 1-oxide, 2,6-Dicarboxypyridine 1-oxide, 3,5-Dicarboxypyridine 1-oxide)

The positioning of the two carboxyl groups on the pyridine (B92270) N-oxide ring significantly impacts the molecule's properties and reactivity. The isomers—2,4-Dicarboxypyridine 1-oxide, 2,6-Dicarboxypyridine 1-oxide, and 3,5-Dicarboxypyridine 1-oxide—each exhibit unique characteristics due to the spatial arrangement of these electron-withdrawing groups.

The location of the carboxylic acid groups in relation to the N-oxide function dictates the electronic landscape of the pyridine ring. The N-oxide group itself is a powerful directing group in electrophilic substitution, often influencing the position of incoming substituents. rsc.org The interplay between the N-oxide and the two carboxyl groups, which are deactivating and meta-directing, creates a complex pattern of reactivity.

In 2,6-Dicarboxypyridine 1-oxide , the carboxyl groups are positioned symmetrically flanking the N-oxide. This arrangement likely enhances the electron-withdrawing nature of the pyridine ring, making it more susceptible to nucleophilic attack at the 4-position. The proximity of the carboxyl groups to the N-oxide can also lead to intramolecular hydrogen bonding, which can influence the compound's acidity and solubility. scispace.com

For 2,4-Dicarboxypyridine 1-oxide , the carboxyl groups are at positions that are electronically distinct. The 2-carboxyl group is ortho to the N-oxide, while the 4-carboxyl group is para. This asymmetry can lead to more complex reactivity patterns compared to the symmetrical 2,6-isomer.

In 3,5-Dicarboxypyridine 1-oxide , the carboxyl groups are meta to the N-oxide. This positioning results in different electronic delocalization compared to the other isomers. Research on the synthesis of molybdenum complexes has shown that the relative position of the carboxyl groups in 3,5-dicarboxypyridine acid leads to the formation of N-oxide structures in the resulting complexes. mdpi.com

The distinct properties of these isomers translate into different applications in synthesis and research.

2,6-Dicarboxypyridine 1-oxide , also known as dipicolinic acid N-oxide, has been investigated for its coordination chemistry. nih.govchemicalbook.comjst.go.jpalfa-chemistry.com It can act as a ligand, binding to metal ions through the N-oxide oxygen and the carboxylate groups. researchgate.net

3,5-Dicarboxypyridine 1-oxide has been noted for its use in the synthesis of drugs and pesticides. Its solubility in organic solvents makes it a versatile intermediate.

2,5-Dicarboxypyridine 1-oxide is primarily used in research applications and may require storage under an inert atmosphere, suggesting a higher sensitivity to environmental conditions. bldpharm.com

2,4-Dicarboxypyridine 1-oxide is of interest in medicinal and biological chemistry due to its potential antimicrobial and anti-inflammatory effects.

The structural variations among these isomers are evident in their physical properties and how they pack in a crystal lattice. The potential for intramolecular hydrogen bonding is a key differentiator. For instance, in picolinic acid N-oxide (a monocarboxylic analog), an intramolecular hydrogen bond can form between the carboxylic hydrogen and the N-oxide oxygen, which influences its electronic properties. scispace.com A similar interaction is plausible for the 2,6- and 2,4-dicarboxy isomers.

The molecular formula for all these dicarboxypyridine 1-oxide isomers is C₇H₅NO₅, and they share a molecular weight of 183.12 g/mol . nih.gov

Table 1: Comparison of Dicarboxypyridine N-Oxide Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Substituent Positions | Key Properties/Applications |

|---|---|---|---|---|---|

| 2,4-Dicarboxypyridine 1-oxide | 16830-32-3 ruixibiotech.com | C₇H₅NO₅ | 183.12 | 2,4 (carboxy) | High polarity, potential ligand, intermediate in medicinal chemistry. |

| This compound | 32658-54-1 | C₇H₅NO₅ | 183.12 | 2,5 (carboxy) | Research applications, may require inert storage. bldpharm.com |

| 2,6-Dicarboxypyridine 1-oxide | 15905-16-5 nih.gov | C₇H₅NO₅ | 183.12 nih.gov | 2,6 (carboxy) | Used in coordination chemistry. nih.govchemicalbook.comjst.go.jpalfa-chemistry.com |

Differences in Synthetic Utility and Research Applications

Comparison with Pyridinedicarboxylic Acids (without N-oxide functional group)

The presence of the N-oxide functional group significantly alters the properties of pyridinedicarboxylic acids. The N-oxide group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. This dual nature enhances the reactivity of the pyridine ring towards both electrophiles and nucleophiles compared to the parent pyridine. uoanbar.edu.iq

Studies comparing pyridyl and pyridyl N-oxide groups as hydrogen bond acceptors with carboxylic acids have shown that the pyridyl N-oxide⋯acid synthon is slightly stronger. rsc.org This suggests that dicarboxypyridine N-oxides can form more stable complexes involving hydrogen bonding than their non-oxidized counterparts. Furthermore, the N-oxide functionality can improve the solubility of the compound. rsc.org

The rate constants for the reaction of isomeric pyridine mono-carboxylic acid N-oxides with diazodiphenylmethane (B31153) are generally higher than for the corresponding pyridine mono-carboxylic acids, indicating increased reactivity. researchgate.net

Comparison with Other Pyridine N-Oxide Derivatives (e.g., Methyl/Methoxy (B1213986), Nitro, Halogen-Substituted Pyridine N-Oxides)

The properties of this compound can be further contextualized by comparing it to pyridine N-oxides with different substituents.

Methyl/Methoxy-Substituted Pyridine N-Oxides : Methyl and methoxy groups are electron-donating. acs.orgnih.gov A methyl group at the 4-position of pyridine N-oxide leads to an increase in the N-O bond length. nih.govnih.gov In contrast, the electron-withdrawing carboxyl groups in this compound are expected to have the opposite effect, shortening the N-O bond. Methoxy groups, being electron-donating, enhance the electron density of the N-oxide, which can be beneficial in coordination chemistry.

Nitro-Substituted Pyridine N-Oxides : The nitro group is a strong electron-withdrawing group. nih.govontosight.ai In 4-nitropyridine (B72724) N-oxide, the nitro group at the 4-position leads to a decrease in the N-O bond length. nih.gov The presence of two carboxyl groups in this compound would also result in a significant withdrawal of electron density from the ring, though the effect might be less pronounced than that of a nitro group. Nitro-substituted pyridine N-oxides are known for their potential mutagenicity, a property not typically associated with carboxy-substituted analogs.

Halogen-Substituted Pyridine N-Oxides : Halogens are electron-withdrawing through induction but can be electron-donating through resonance. Their effect on reactivity is complex and position-dependent. For example, in 3-fluoropyridine (B146971) N-oxide, the directing effect of the N-oxide group predominates over that of the fluorine in nitration reactions. rsc.org Halogenated pyridine N-oxides are valuable intermediates in cross-coupling reactions.

Table 2: Comparison with Other Substituted Pyridine N-Oxides

| Compound Type | Substituent Effect | Impact on N-O Bond Length | Key Applications |

|---|---|---|---|

| Methyl/Methoxy-Substituted | Electron-donating acs.orgnih.gov | Increase nih.govnih.gov | Catalysis, coordination chemistry. |

| Nitro-Substituted | Strong electron-withdrawing nih.govontosight.ai | Decrease nih.gov | Synthesis of pharmaceuticals and agrochemicals, potential mutagens. ontosight.ai |

| Halogen-Substituted | Electron-withdrawing (inductive) | Varies | Intermediates in cross-coupling and other reactions. rsc.org |

Future Research Directions and Emerging Opportunities for 2,5 Dicarboxypyridine 1 Oxide

Exploration of Novel Synthetic Pathways and Advanced Derivatization

While the synthesis of 2,5-Dicarboxypyridine 1-oxide has been established, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. uochb.czsioc-journal.cn This includes exploring novel catalytic systems and reaction conditions to improve yields and minimize waste.

A significant area of opportunity lies in the advanced derivatization of the this compound scaffold. nih.govresearchgate.net The carboxylic acid groups offer versatile handles for a wide range of chemical modifications, including esterification and amidation. These derivatization strategies can lead to a diverse library of compounds with tailored properties. For instance, introducing different functional groups can modulate the compound's solubility, electronic properties, and coordination behavior, thereby expanding its applicability.

| Derivative Type | Potential Modification | Desired Outcome |

| Esters | Reaction with various alcohols | Enhanced solubility in organic solvents, altered electronic properties |

| Amides | Reaction with primary and secondary amines | Introduction of new hydrogen bonding sites, potential for biological activity |

| Coordination Polymers | Reaction with various metal ions | Formation of Metal-Organic Frameworks with specific topologies and properties |

Table 1: Potential Derivatization Pathways for this compound.

Rational Design of Advanced Functional Materials Based on this compound

The ability of this compound to act as a versatile ligand for metal ions opens up exciting avenues for the rational design of advanced functional materials. cd-bioparticles.net A primary focus in this area is the development of novel Metal-Organic Frameworks (MOFs). lumtec.com.twnih.govfrontiersin.org The specific arrangement of the N-oxide and carboxylate groups allows for the construction of MOFs with unique topologies and pore environments. researchgate.net

Future research will likely concentrate on designing MOFs with tailored properties for specific applications, such as gas storage and separation. nih.gov By carefully selecting the metal nodes and potentially modifying the organic linker, researchers can control the pore size, shape, and surface chemistry of the resulting MOFs. Another promising direction is the development of luminescent MOFs, where the this compound ligand contributes to the material's photophysical properties. researchgate.net

Deeper Elucidation of Complex Catalytic Mechanisms

Coordination complexes of this compound have shown potential in catalysis. mdpi.com Future research endeavors will aim to unravel the intricate mechanisms underlying these catalytic processes. mdpi.comnih.gov For example, molybdenum complexes incorporating dicarboxypyridine acid derivatives have been investigated for oxidation reactions. mdpi.comikifp.edu.pl

A key area of investigation will be the role of the N-oxide group in influencing the catalytic activity of the metal center. Understanding how the electronic properties and coordination geometry of the ligand affect the catalytic cycle is crucial for designing more efficient and selective catalysts. nih.gov Techniques such as in-situ spectroscopy and computational modeling will be instrumental in providing detailed insights into the reaction intermediates and transition states.

Comprehensive Investigation into Biological Targets and Molecular Pathways

The structural motifs present in this compound and its derivatives suggest potential interactions with biological systems. nih.gov Pyridinecarboxylic acids and their N-oxides are known to exhibit a range of biological activities. drugbank.com Therefore, a comprehensive investigation into the biological targets and molecular pathways affected by this compound is a compelling future research direction.

Initial studies could involve screening the compound and its derivatives against a panel of enzymes and receptors to identify potential biological targets. Subsequent research would then focus on elucidating the mechanism of action at the molecular level. For instance, understanding how these compounds interact with active sites of enzymes or binding pockets of receptors could pave the way for the development of novel therapeutic agents. It has been noted that pyridine (B92270) polycarboxylates have applications as anticancer and anti-HIV agents. researchgate.netnih.gov

Integration of Experimental and Computational Approaches for Predictive Research

The synergy between experimental and computational chemistry offers a powerful tool for accelerating research on this compound. researchgate.net Density Functional Theory (DFT) calculations, for example, can be employed to predict the structures, electronic properties, and reactivity of the molecule and its derivatives. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2,5-dicarboxypyridine 1-oxide, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : A common approach involves coupling pyridine derivatives with carboxylation agents under controlled conditions. For example, chromium(VI) oxide-mediated oxidation of polyalkyl-polypyridines with periodic acid has been used to generate pyridine-polycarboxylic acids, though adjustments may be needed for the 1-oxide derivative . Reaction optimization includes solvent selection (e.g., DMF for anhydrous conditions), stoichiometric ratios of oxidizing agents, and temperature control (room temperature to 80°C) to minimize side reactions. Catalytic systems or microwave-assisted synthesis may improve yield .